
6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol is a chemical compound with the molecular formula C13H9ClN2O and a molecular weight of 244.68 . It is part of the benzimidazole family, which is known for its diverse biological and clinical applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including this compound, usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include reaction with carbondisulphide in alkaline alcoholic solution, reaction with aromatic aldehydes, or reaction with cyanogen bromide in acetonitrile solution .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzimidazole ring system, which is a bicyclic compound consisting of the fusion of benzene and imidazole rings . This structure is integral to its biological activity.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, benzimidazole derivatives are known to undergo a variety of reactions due to the presence of the imidazole ring .Scientific Research Applications
Antimicrobial Activity
Research on benzimidazole derivatives, such as those mentioned in a study by Salahuddin et al. (2017), shows significant antimicrobial activity. Specifically, compounds related to the benzimidazole structure have been synthesized and evaluated against various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus. The study indicates that certain derivatives exhibit strong antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Salahuddin et al., 2017).
Inhibition of Fat Mass and Obesity-associated Protein
Junya Li et al. (2019) explored the role of a chlorine atom in the binding efficiency of 2-phenyl-1H-benzimidazole analogues to the fat mass and obesity-associated protein (FTO), indicating its significance in enhancing binding. This study suggests the potential of 6-chloro-2-phenyl-1H-benzimidazole derivatives in designing inhibitors for FTO, which could be valuable in treating diseases related to obesity and metabolism (Li et al., 2019).
Material Science: High-performance Polymers
In material science, benzimidazole derivatives are used to synthesize high-performance polymers with excellent thermal stability and mechanical properties. A study by L. Sidra et al. (2018) reported the synthesis of novel polyimides incorporating benzimidazole units, demonstrating their potential in high-temperature applications and electronics (Sidra et al., 2018).
Mechanism of Action
Target of Action
Benzimidazole derivatives, to which this compound belongs, are known to possess broad-spectrum pharmacological properties . They have been found to exert excellent bioactivity against many ailments .
Mode of Action
Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allows them to easily interact with the biopolymers of living systems . This interaction could lead to various biological responses.
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biological activities . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway .
Pharmacokinetics
Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been found to exert excellent bioactivity against many ailments .
Action Environment
Benzimidazole derivatives have been reported to have outstanding stability profiles .
properties
IUPAC Name |
6-chloro-1-hydroxy-2-phenylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-10-6-7-11-12(8-10)16(17)13(15-11)9-4-2-1-3-5-9/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOSPQYKRZZPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2961700.png)
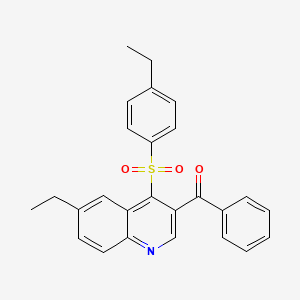
![2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2961702.png)
![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2961704.png)

![N-[[4-(2-Chloropropanoyl)morpholin-3-yl]methyl]methanesulfonamide](/img/structure/B2961710.png)
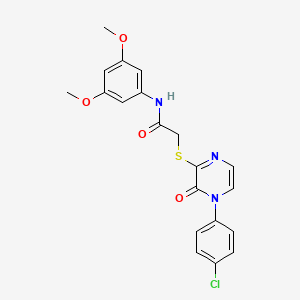
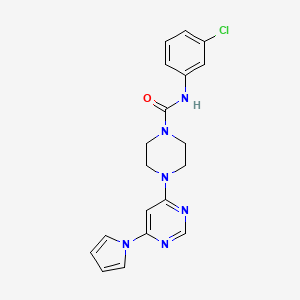
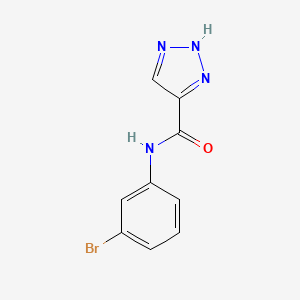
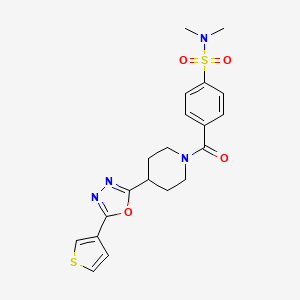
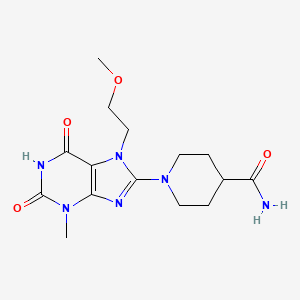
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2961718.png)
![methyl 4-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2961719.png)
